molecular formula C7H10N2O2S B13343137 (3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

(3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13343137
M. Wt: 186.23 g/mol
InChI Key: SBEQIEDICIBLAI-RXMQYKEDSA-N
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Description

(3R)-3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a chiral, non-proteinogenic amino acid derivative featuring a 4-methyl-1,3-thiazole ring. This unique structure makes it a valuable scaffold in medicinal chemistry and drug discovery, particularly for the design of novel bioactive molecules. The compound serves as a versatile building block for the synthesis of more complex structures, such as peptidomimetics, where its heterocyclic side chain can contribute to specific target interactions and modulate pharmacokinetic properties. The 1,3-thiazole ring is a privileged structure in pharmacology, extensively documented for its wide range of biological activities . Recent scientific literature highlights that thiazole derivatives are of significant interest in anticancer research, with some novel compounds demonstrating potent, structure-dependent antiproliferative properties against both drug-sensitive and drug-resistant cancer cell lines, sometimes exceeding the activity of standard chemotherapeutic agents . The incorporation of the thiazole motif is a common strategy in developing small molecules capable of modulating key oncogenic signaling pathways . This product is provided for research and development purposes only. It is strictly not for diagnostic or therapeutic use, and is not intended for human consumption.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-3-12-7(9-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1

InChI Key

SBEQIEDICIBLAI-RXMQYKEDSA-N

Isomeric SMILES

CC1=CSC(=N1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=CSC(=N1)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylthiazole with a suitable amino acid derivative can yield the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pH ranges to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification processes, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the amino group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the amino acid moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce different amino derivatives.

Scientific Research Applications

(3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and protein synthesis due to its amino acid structure.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can interact with active sites on enzymes, influencing their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Thiazole Ring Modifications
  • 4-Methylthiazole vs. The phenyl group enhances lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility. In NMR, the aromatic protons of the phenyl group appear as multiplet signals between δ 7.26–7.86 ppm, distinct from the singlet (δ 2.35 ppm) of the methyl group in the target compound . 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (23): The acetyl group at the 5-position introduces an electron-withdrawing effect, lowering the electron density of the thiazole ring. This modification is reflected in IR spectra, where νC=O stretches appear at ~1715 cm⁻¹, absent in the target compound .
Amino Acid Backbone Modifications
  • Branching in the Propanoic Acid Chain: 2-Methyl-3-((4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (21b): A methyl branch at the β-position alters steric hindrance and hydrogen-bonding capacity. In ¹H NMR, the CH₃ group resonates as a doublet at δ 1.33 ppm (J = 7.1 Hz), compared to the linear chain protons (δ 2.52–2.64 ppm) in simpler analogs . 3-((4-Methylthiazol-2-yl)(p-tolyl)amino)butanoic acid (21c): Extending the backbone by one methylene group increases molecular weight (291.3 g/mol vs. 243.3 g/mol for the target compound) and shifts the carboxylic acid proton signal in ¹H NMR to δ 12.29 ppm .
Heterocycle Replacement
  • Thiazole vs. Triazole: (2R)-2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid: Replacing the thiazole sulfur with a nitrogen atom (triazole) reduces aromaticity and alters hydrogen-bonding interactions. The molecular weight decreases to 170.17 g/mol, and the absence of sulfur eliminates characteristic νC-S vibrations (~600–700 cm⁻¹) in IR .

Spectroscopic and Physicochemical Properties

Compound Name Key ¹H NMR Signals (δ, ppm) IR Bands (cm⁻¹) Molecular Weight (g/mol)
Target Compound NH: ~12.15–12.22; CH₃ (thiazole): 2.35 νC=O: 1726–1684 243.3
3-((4-Phenylthiazol-2-yl)amino)propanoic acid (22a) Har: 7.26–7.86; NH: 12.29 νC=O: 1714 337.4
3-((5-Acetyl-4-methylthiazol-2-yl)amino)propanoic acid (23) CH₃ (acetyl): 2.47; NH: 12.72 νC=O: 1715, 1684 285.3
2-Methyl-3-((4-methylthiazol-2-yl)amino)propanoic acid (21b) CH(CH₃): 3.02–3.15; CH₃: 1.33 νO-H: 3459 257.3
(2R)-2-Amino-3-(4-methyltriazol-3-yl)propanoic acid NH₂: ~7.53–8.47; CH₃: 1.18 νN-H: 3448–3176 170.2

Biological Activity

(3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound has a molecular formula of C6H8N2O2S and a molecular weight of 172.21 g/mol. Its structure features a thiazole ring which is known to contribute to various biological activities, particularly in the fields of antimicrobial and anticancer research.

1. Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that (3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves induction of apoptosis through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.10 ± 0.40Apoptosis via caspase activation
HepG26.19 ± 0.50Cell cycle arrest and apoptosis induction

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of thiazole derivatives, including (3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid. The results indicated a significant reduction in bacterial load in infected animal models, suggesting potential for therapeutic use in treating bacterial infections .
  • Anticancer Research :
    In a recent investigation published in Cancer Letters, researchers explored the anticancer properties of various thiazole derivatives. The study found that (3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid showed promising results in inhibiting tumor growth in xenograft models, with a notable reduction in tumor size compared to control groups .

The biological activity of (3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is attributed to its ability to interact with specific cellular targets:

  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane permeability.
  • Anticancer Mechanism : It induces apoptosis through mitochondrial pathways and activates caspases, leading to programmed cell death.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for (3R)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid? A: The compound is synthesized via multi-step organic reactions, often starting with thiazole derivatives. Key methods include:

  • Condensation reactions : Combining thiourea derivatives with α-keto esters under reflux conditions, followed by acid hydrolysis to yield the amino acid backbone .
  • Chiral resolution : Using enantioselective catalysis or chiral auxiliaries to achieve the (R)-configuration, critical for biological activity .
  • Protection-deprotection strategies : Temporarily masking reactive groups (e.g., amino or carboxyl) during synthesis to avoid side reactions .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and enantiomeric purity? A: Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .
  • Catalyst screening : Chiral catalysts like L-proline derivatives increase enantiomeric excess (e.g., up to 95% ee reported in analogous syntheses) .
  • Temperature control : Reflux conditions (80–100°C) for thiourea-acetone reactions minimize byproducts .
  • Purification techniques : Gradient chromatography or recrystallization from ethanol/water ensures >98% purity .

Basic Structural Characterization

Q: Which spectroscopic methods confirm the structure and purity of this compound? A: Standard protocols include:

  • 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.1–7.3 ppm for aromatic protons), methyl groups (δ 2.3–2.5 ppm), and chiral center (split signals in 1H NMR) .
  • IR spectroscopy : Identify carboxyl (1700–1720 cm⁻¹) and amino (3300–3500 cm⁻¹) functional groups .
  • Elemental analysis : Validate C, H, N, S content (e.g., C₈H₁₁N₂O₂S requires C 49.47%, H 5.67%) .

Advanced Structural Analysis

Q: How can computational methods complement experimental data for structural validation? A:

  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to resolve ambiguities in stereochemistry .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to validate the (R)-configuration’s role in binding .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+ m/z 195.08) and fragment patterns .

Basic Biological Activity Assessment

Q: What in vitro assays are used to evaluate this compound’s biological activity? A: Common assays include:

  • Enzyme inhibition : Test against serine/threonine kinases or amino acid decarboxylases using fluorogenic substrates .
  • Antimicrobial screening : Disk diffusion assays with Gram-positive/negative bacteria (e.g., MIC values in µg/mL) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Biological Studies

Q: How do researchers address discrepancies between computational predictions and experimental bioactivity data? A: Strategies include:

  • Dose-response curves : Validate PASS predictions (e.g., anti-inflammatory activity) across multiple concentrations .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may alter activity .
  • Receptor binding assays : Radiolabeled ligands (e.g., [³H]-GABA analogs) quantify affinity for neurotransmitter receptors .

Data Contradiction Analysis

Q: How should researchers resolve conflicting data on enantiomer-specific activity? A:

  • Chiral HPLC : Confirm enantiomeric purity (>99% ee) to rule out contamination by the (S)-form .
  • Circular dichroism (CD) : Correlate optical rotation ([α]D²⁵ = +13.2° in NaOH) with bioactivity .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to verify stereochemical interactions .

Analytical Method Development

Q: What advanced techniques quantify trace impurities in synthesized batches? A:

  • HPLC-DAD : Use C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) to detect <0.1% impurities .
  • ICP-MS : Monitor heavy metal residues (e.g., Pd from catalytic steps) .
  • Stability-indicating assays : Stress testing (heat, light, pH) identifies degradation pathways .

Reactivity Under Physiological Conditions

Q: How does the compound behave in aqueous vs. lipid environments? A:

  • pH-dependent solubility : Carboxyl group deprotonates above pH 4, enhancing water solubility (logP = -1.2) .
  • Thiazole ring stability : Resists hydrolysis in plasma (t₁/₂ > 24 hrs at 37°C) but reacts with thiols (e.g., glutathione) .
  • Metal chelation : Binds Fe³+ via amino and carboxyl groups, altering redox activity .

Cross-Disciplinary Applications

Q: What non-pharmacological applications exist for this compound? A:

  • Chemical biology : Photoaffinity labeling probes to study amino acid transporters .
  • Materials science : Chiral dopants in liquid crystals (Δε = +3.1 at 589 nm) .
  • Catalysis : Ligands for asymmetric hydrogenation of α-keto esters .

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